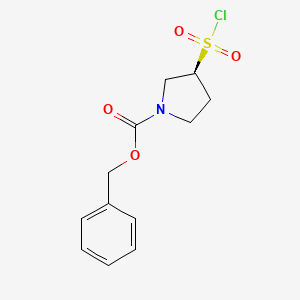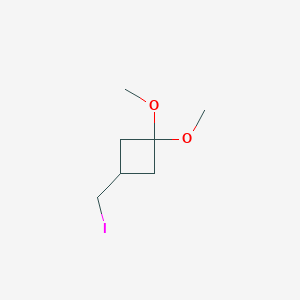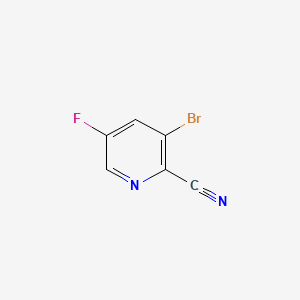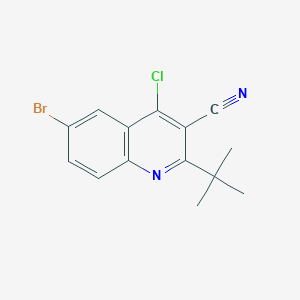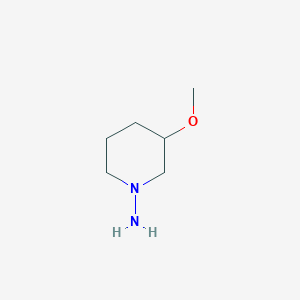![molecular formula C11H15N3O3 B1373039 [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol CAS No. 1227935-27-4](/img/structure/B1373039.png)
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol
Descripción general
Descripción
“[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” is a molecule that belongs to the class of piperidines. It has a molecular weight of 237.26 . The IUPAC name for this compound is [1-(5-nitro-2-pyridinyl)-4-piperidinyl]methanol . It is also known as JNJ-10198409.
Synthesis Analysis
The synthesis of “this compound” from 4-Piperidinemethanol and 2-Chloro-5-nitropyridine has been reported .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O3/c15-8-9-3-5-13(6-4-9)11-2-1-10(7-12-11)14(16)17/h1-2,7,9,15H,3-6,8H2 .
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
1. Reactions with Aniline and Piperidine
Research on nitropyridines, closely related to [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol, indicates that the reactions of these compounds with aniline and piperidine in solvents like methanol and acetone show varying degrees of catalysis. This is attributed to the intermediate complex mechanism of aromatic nucleophilic substitution reactions (Bamkole & Hirst, 1969).
2. Structural Investigations
The compound's close analogs, such as 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, have been synthesized and structurally characterized through X-ray crystallography. These studies reveal the conformation of the piperidine ring and the surrounding atomic geometry, providing insights into the molecular structure of related compounds (Prasad et al., 2008).
3. Nucleophilic Substitution Kinetics
The kinetics of nucleophilic substitutions on nitropyridines with piperidine in methanol have been studied. These studies help in understanding the reactivity and interaction patterns of similar compounds, providing a basis for their potential applications (Hamed, 1997).
4. Catalytic Applications in Organic Synthesis
Research into the catalytic applications of related compounds in organic synthesis, such as the synthesis of certain piperidine derivatives, can inform potential applications for this compound. This includes the transformation of aziridines to piperidines, a process that could potentially be influenced by structurally similar compounds (Vervisch et al., 2012).
5. Insecticidal Properties
Research on compounds derived from Piper nigrum Linn., which include structures similar to this compound, has shown potential insecticidal properties. This could indicate a similar application area for this compound (Siddiqui et al., 2004).
6. Application in Electrocatalysis
Studies on electrocatalytic alcohol oxidation using compounds like TEMPO, which is structurally related to piperidine derivatives, indicate potential applications for this compound in energy conversion and chemical synthesis (Badalyan & Stahl, 2016).
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Mode of Action
It is known that nitropyridine derivatives can undergo recyclization by the action of hydrazine hydrate . This could potentially influence the interaction of [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with piperidine derivatives , it is likely that multiple pathways could be affected.
Result of Action
Given the broad range of biological activities associated with piperidine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Análisis Bioquímico
Biochemical Properties
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to conformational changes that affect their function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the production of reactive oxygen species (ROS), lysosomal stability, and post-translational modifications, which are crucial for maintaining cellular homeostasis . Additionally, it can impact cell proliferation, differentiation, and apoptosis, highlighting its potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to DNA, proteins, and enzymes, leading to inhibition or activation of their functions. For example, it may intercalate into DNA, disrupting replication and transcription processes . Furthermore, this compound can modulate ion fluxes, such as potassium and calcium, which are essential for various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding its potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-proliferative properties . At higher doses, it can induce toxic or adverse effects, including organ toxicity and metabolic disturbances . Understanding the dosage-dependent effects is essential for optimizing its therapeutic potential while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . It may undergo biotransformation through oxidation, reduction, or conjugation reactions, leading to the formation of active or inactive metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach target sites is crucial for its biological activity and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Propiedades
IUPAC Name |
[1-(5-nitropyridin-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-8-9-3-5-13(6-4-9)11-2-1-10(7-12-11)14(16)17/h1-2,7,9,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSPBMQDDUPONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


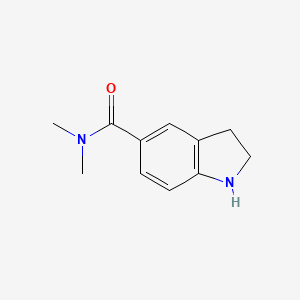
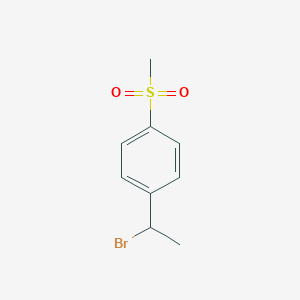


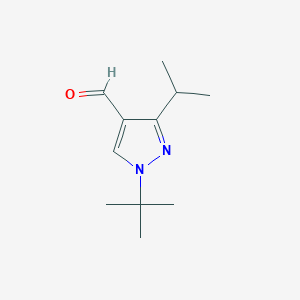
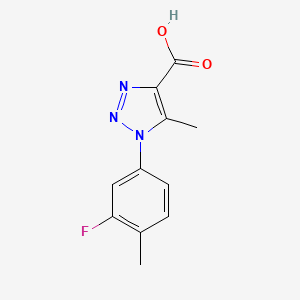
![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1372971.png)
